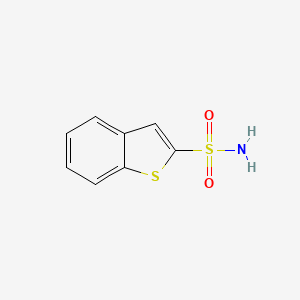

1-Benzothiophene-2-Sulfonamide

Overview

Description

1-Benzothiophene-2-Sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of benzothiophene, which is a heterocyclic aromatic compound containing a sulfur atom and a benzene ring.

Scientific Research Applications

Oxidative C–H/C–H Cross-Coupling

1-Benzothiophene-2-sulfonamide is used in Rhodium-catalyzed oxidative C–H/C–H cross-coupling, producing ortho-sulfonamido bi(hetero)aryls. This method is notable for its broad substrate scope and good functional group tolerance, facilitating the synthesis of bi(hetero)aryl sultams and dibenzo[b,d]thiophene 5,5-dioxides, with potential material exploitation applications (You, Yang, You, & You, 2018).

Microbial Cometabolism

Studies on microbial cometabolism indicate that benzothiophene and its derivatives, like this compound, undergo biotransformation. Microorganisms, particularly Pseudomonas strains, can transform these compounds under aerobic conditions, producing metabolites like sulfoxides and sulfones (Fedorak & Grbìc-Galìc, 1991).

Synthesis of Organic Semiconductors

This compound derivatives are utilized in the synthesis of organic semiconductors. For instance, research has demonstrated the development of condensed benzothiophene, carrying sulfur atoms to favor π−π stacking, which forms self-assembled structures in solutions. These structures, especially in the form of microwires, have applications in single microwire transistors with notable carrier mobility (Zhou et al., 2007).

Enzyme Inhibition and Antioxidant Potential

This compound and its derivatives show promise in enzyme inhibition and antioxidant activities. The synthesis of new sulfonamides, including benzothiophene derivatives, reveals their potential in inhibiting enzymes like acetylcholine esterase and butyrylcholine esterase, besides exhibiting moderate antioxidant activity (Danish et al., 2021).

Application in Organic Field-Effect Transistors

This compound derivatives are utilized in the development of organic field-effect transistors (OFETs). A study on 2,7-diphenyl[1]benzothieno[3,2-b]benzothiophene, a related compound, shows its application in vapor-deposited thin films used as an active layer in OFETs, demonstrating excellent field-effect characteristics in ambient conditions (Takimiya et al., 2006).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 1-benzothiophene-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .

Mode of Action

This inhibition disrupts DNA synthesis and cell replication .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by disrupting their ability to synthesize nucleic acids .

Biochemical Analysis

Biochemical Properties

Benzothiophene derivatives have been shown to exhibit antimicrobial properties . They have been tested against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .

Cellular Effects

The cellular effects of 1-Benzothiophene-2-Sulfonamide are currently unknown. Some benzothiophene-diaryl urea derivatives have shown potential anticancer effects. For example, compound 17d demonstrated high antiproliferative activities on HT-29 and A549 cancer cell lines .

Molecular Mechanism

It is known that the synthesis of benzothiophene motifs can occur under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

Temporal Effects in Laboratory Settings

The synthesis of benzothiophene-1,1-dioxide was achieved with a yield of 75% using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .

Metabolic Pathways

Drug metabolism is a significant process in controlling pharmacokinetics .

properties

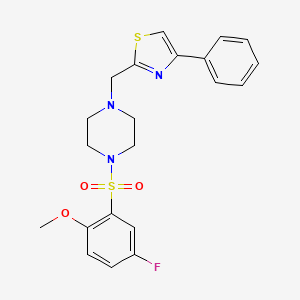

IUPAC Name |

1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQSZBTFGHLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)

![4-(4-acetylphenyl)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2780453.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)

![1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2780470.png)

![1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2780471.png)

![3-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780472.png)